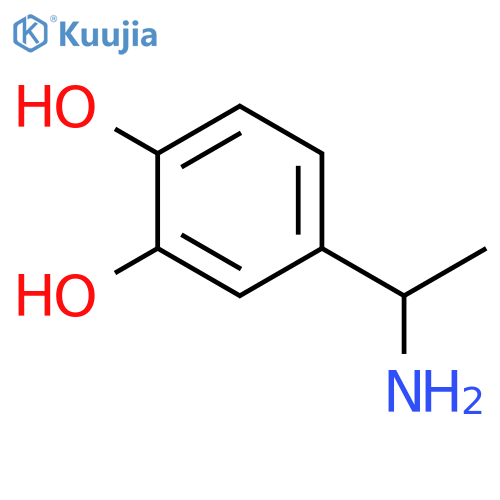

Cas no 1270454-85-7 (4-(1-aminoethyl)benzene-1,2-diol)

1270454-85-7 structure

商品名:4-(1-aminoethyl)benzene-1,2-diol

4-(1-aminoethyl)benzene-1,2-diol 化学的及び物理的性質

名前と識別子

-

- 1,2-Benzenediol, 4-(1-aminoethyl)-

- 4-(1-aminoethyl)benzene-1,2-diol

- EN300-1830153

- AKOS006345379

- SCHEMBL278495

- 1270454-85-7

- 1,2-Benzenediol, 4-(1-aminoethyl)-, (R)- (9CI)

- ss-(3,4-Dioxyphenyl)-athylamin

-

- インチ: 1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3

- InChIKey: HLADORYGYPYJHO-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(C(N)C)C=C1O

計算された属性

- せいみつぶんしりょう: 153.078978594g/mol

- どういたいしつりょう: 153.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.5Ų

- 疎水性パラメータ計算基準値(XlogP): -0.2

じっけんとくせい

- 密度みつど: 1.239±0.06 g/cm3(Predicted)

- ふってん: 321.2±27.0 °C(Predicted)

- 酸性度係数(pKa): 9.70±0.10(Predicted)

4-(1-aminoethyl)benzene-1,2-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1830153-1.0g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1830153-0.05g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1830153-5.0g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 5g |

$2566.0 | 2023-06-03 | ||

| Enamine | EN300-1830153-10.0g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 10g |

$3807.0 | 2023-06-03 | ||

| Enamine | EN300-1830153-1g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 1g |

$884.0 | 2023-09-19 | ||

| Enamine | EN300-1830153-10g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1830153-0.1g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1830153-0.5g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1830153-0.25g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1830153-2.5g |

4-(1-aminoethyl)benzene-1,2-diol |

1270454-85-7 | 2.5g |

$1735.0 | 2023-09-19 |

4-(1-aminoethyl)benzene-1,2-diol 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

1270454-85-7 (4-(1-aminoethyl)benzene-1,2-diol) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量